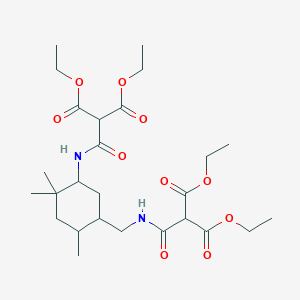
Diethyl (((3-(((3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (((3-(((3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)malonate is a complex organic compound with the molecular formula C25H30N2O13. This compound is known for its unique structure, which includes multiple ester and amide functional groups. It is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (((3-(((3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)malonate typically involves multi-step organic reactions. One common method includes the reaction of diethyl malonate with ethyl chloroformate to form an intermediate, which is then reacted with 3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (((3-(((3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ester or amide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Diethyl (((3-(((3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)malonate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl (((3-(((3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)malonate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. Its ester and amide groups allow it to form stable complexes with proteins and other biomolecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2-[(3-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propenyl]amino}anilino)methylene]malonate
- Diethyl 2-([(1R)-2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxopropyl]cyclobutyl]methyl)malonate
Uniqueness
Diethyl (((3-(((3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)malonate is unique due to its specific structural features, such as the presence of multiple ester and amide groups, which confer distinct reactivity and interaction profiles. This makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
58873-16-8 |
|---|---|
Fórmula molecular |
C26H42N2O10 |
Peso molecular |
542.6 g/mol |
Nombre IUPAC |
diethyl 2-[[5-[(3-ethoxy-2-ethoxycarbonyl-3-oxopropanoyl)amino]-2,4,4-trimethylcyclohexyl]methylcarbamoyl]propanedioate |
InChI |
InChI=1S/C26H42N2O10/c1-8-35-22(31)18(23(32)36-9-2)20(29)27-14-16-12-17(26(6,7)13-15(16)5)28-21(30)19(24(33)37-10-3)25(34)38-11-4/h15-19H,8-14H2,1-7H3,(H,27,29)(H,28,30) |
Clave InChI |
XVOSOGKEEMBJPN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)NCC1CC(C(CC1C)(C)C)NC(=O)C(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid](/img/structure/B14602058.png)
![6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14602061.png)
![1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14602062.png)

![5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14602070.png)
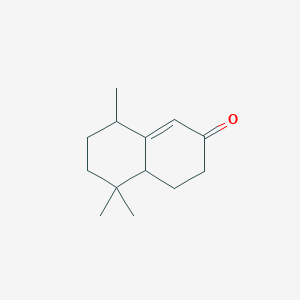
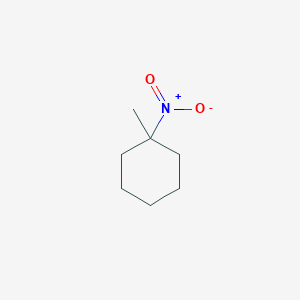
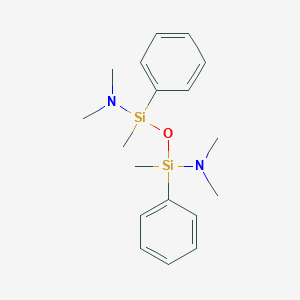

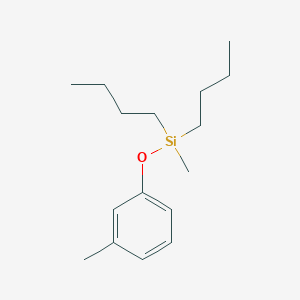
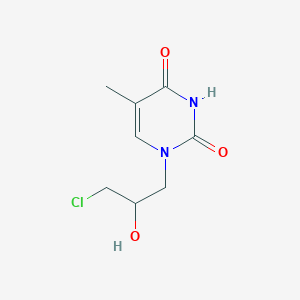

![2-[3-(Trifluoromethyl)phenyl]tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B14602149.png)
